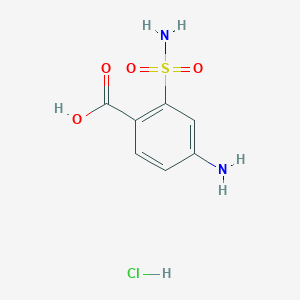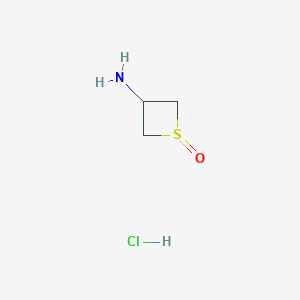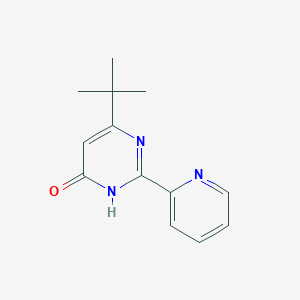
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine
Overview
Description
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is a biochemical compound used for proteomics research . It has a molecular formula of C13H15N3O and a molecular weight of 229.28 .
Molecular Structure Analysis
The 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine molecule contains a total of 33 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 amidine derivative, 1 secondary amine (aliphatic), and 1 Pyridine .Chemical Reactions Analysis
While specific chemical reactions involving 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine are not available, similar compounds have been used in various reactions. For instance, 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine has been used in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .Scientific Research Applications
-
Synthesis of Biologically Active Derivatives
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of new potential biologically active derivatives .
- Method : The sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines .
- Results : The structures of most of the synthesized compounds were studied by X-ray diffraction .
-
Ligand in Ni-Catalyzed Reactions
- Field : Organometallic Chemistry
- Application : 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine, a similar compound, can be used as a ligand in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .
- Method : The compound is used as a ligand in Ni-catalyzed reductive dimerization reaction .
- Results : The specific outcomes of these reactions are not provided in the source .
-
UV Light Filter
- Field : Cosmetics and Sunscreens
- Application : A similar compound, “2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol”, also known as UV absorber UV-326, can potentially be used as a UV light filter in cosmetics and sunscreens .
- Method : The compound is added to the formulation of the product to absorb UV light and protect the skin from harmful UV radiation .
- Results : The specific outcomes of these applications are not provided in the source .
-
Solubilization of Terpyridine Ligand
- Field : Coordination Chemistry
- Application : A similar compound, “4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine”, has been used to improve the solubility of the traditional 2,2′:6′,2″-terpyridine ligand in organic solvents .
- Method : The compound is synthesized and purified through a simple one-pot procedure .
- Results : The new series of ligand display improved solubility in most organic solvents in comparison to traditional 2,2′:6′,2″-terpyridine ligands .
-
Ni-Catalyzed Methylation
- Field : Organometallic Chemistry
- Application : A similar compound, “4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine”, can be used as a ligand in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .
- Method : The compound is used as a ligand in Ni-catalyzed reductive dimerization reaction .
- Results : The specific outcomes of these reactions are not provided in the source .
-
Improved Solubility of Terpyridine Ligand
- Field : Coordination Chemistry
- Application : A similar compound, “4,4′′-Di-tert-butyl-2,2′:6′,2′′-terpyridine”, has been used to improve the solubility of the traditional 2,2′:6′,2′′-terpyridine ligand in organic solvents .
- Method : The compound is synthesized and purified through a simple one-pot procedure .
- Results : The new series of ligand display improved solubility in most organic solvents in comparison to traditional 2,2′:6′,2′′-terpyridine ligands .
properties
IUPAC Name |
4-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-13(2,3)10-8-11(17)16-12(15-10)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZVVJBYFVNPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)
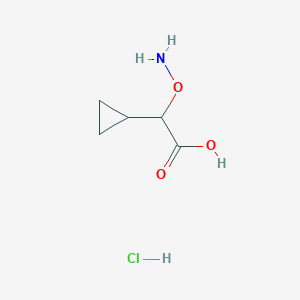
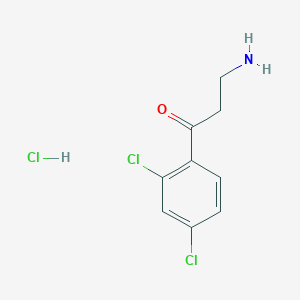
![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1384092.png)
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)
![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)
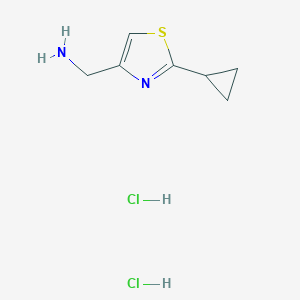
![5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384102.png)
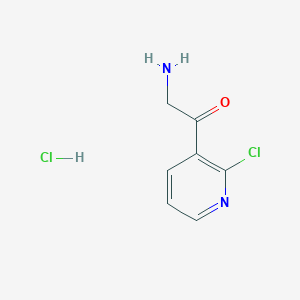
![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)
